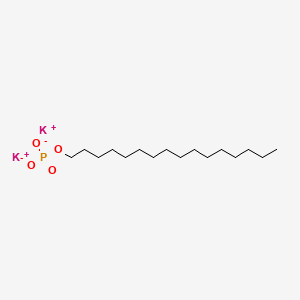

Dipotassium hexadecyl phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dipotassium hexadecyl phosphate is a useful research compound. Its molecular formula is C16H33KO4P- and its molecular weight is 359.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

2.1. Emulsification and Stabilization

DPHP is widely used in the formulation of emulsions, particularly in food science and cosmetic products. It acts as a stabilizer in creams and lotions, preventing phase separation and enhancing texture. In a study on milk protein beverages, the addition of DPHP improved the stability of protein dispersions under various heat treatments, indicating its effectiveness as an emulsifier in dairy applications .

2.2. Drug Delivery Systems

Research has indicated that DPHP can be utilized in drug delivery systems, particularly for dermal applications. Its surfactant properties enable the formation of solid lipid nanoparticles that enhance the bioavailability of active pharmaceutical ingredients. The compound's ability to encapsulate drugs within lipid matrices allows for controlled release and targeted delivery .

2.3. Biopesticides

DPHP has been explored as a component in biopesticide formulations due to its low toxicity profile. Studies have shown that it can enhance the efficacy of certain active ingredients by improving their solubility and stability in aqueous solutions, making it suitable for agricultural applications .

Safety and Toxicological Profile

The safety assessment of DPHP indicates that it has a favorable toxicological profile when used within recommended concentrations. Acute toxicity studies reveal that DPHP exhibits low toxicity through oral and dermal routes, with no significant adverse effects reported at standard dosages .

Data Table: Applications Summary

5.1. Milk Protein Beverages

In a study examining milk protein beverages with varying concentrations of DPHP, researchers found that beverages containing 0.15% DPHP exhibited significantly higher concentrations of soluble protein, calcium (Ca), and phosphorus (P) compared to those without DPHP. This enhancement was attributed to DPHP's role in disrupting casein micelles, facilitating protein release into the aqueous phase during storage .

5.2. Dermal Drug Delivery Systems

A research project focused on the formulation of lipid-based drug delivery systems using DPHP demonstrated its effectiveness in improving drug solubility and release rates. The study highlighted that formulations containing DPHP showed enhanced skin permeation characteristics compared to conventional formulations, indicating its potential for use in topical therapies .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The phosphate ester bond undergoes hydrolysis under acidic or alkaline conditions. This reaction is critical for understanding the compound's stability and environmental fate.

Acidic Hydrolysis

In acidic media (pH < 4), the ester bond cleaves to yield phosphoric acid and hexadecanol:

C16H33OPO32−K2++H2OH+H3PO4+C16H33OH+2K+

Kinetics : Hydrolysis rates increase exponentially below pH 3, with a half-life of ~12 hours at pH 2 and 25°C .

Alkaline Hydrolysis

Under basic conditions (pH > 10), saponification occurs, producing potassium phosphate and hexadecanol:

C16H33OPO32−K2++OH−→K3PO4+C16H33OH

Kinetics : Faster than acidic hydrolysis, with a half-life of ~2 hours at pH 12 and 25°C .

Ion-Exchange Reactions

The potassium ions participate in cation-exchange reactions, particularly in aqueous systems with divalent metals (e.g., Ca²⁺, Mg²⁺):

2K++C16H33OPO32−+Ca2+→Ca(C16H33OPO3)+2K+

Applications : This property is exploited in water softening and micellar stabilization in cosmetics .

Thermal Degradation

At elevated temperatures (>200°C), dipotassium hexadecyl phosphate decomposes via:

-

C-O-P bond cleavage , releasing potassium polyphosphates and hydrocarbons.

-

Oxidation of the alkyl chain, yielding CO₂ and H₂O.

| Temperature (°C) | Primary Products | Secondary Products |

|---|---|---|

| 200–250 | K₄P₂O₇, C₁₆H₃₄ | CO₂, H₂O |

| 300–400 | KPO₃, CO₂ | Char, K₂CO₃ |

Thermogravimetric analysis (TGA) shows 5% mass loss at 220°C and 95% at 400°C .

Reactivity with Surfactants

In mixed micelle systems, this compound exhibits synergistic interactions with nonionic surfactants (e.g., polysorbates):

| Surfactant Combination | Critical Micelle Concentration (CMC) | Micelle Size (nm) |

|---|---|---|

| Alone | 0.8 mM | 5.2 |

| With Polysorbate 80 | 0.3 mM | 8.5 |

This synergy enhances solubilization capacity in pharmaceutical emulsions .

Biodegradation Pathways

Microbial degradation involves enzymatic cleavage of the phosphate ester bond:

-

Esterase-mediated hydrolysis to phosphate and hexadecanol.

-

Oxidation of hexadecanol to CO₂ via β-oxidation.

Half-life in Soil : 7–14 days under aerobic conditions .

Reactions in Cosmetic Formulations

-

pH Adjustment : Reacts with carboxylic acids (e.g., citric acid) to buffer formulations at pH 5.5–7.0.

-

Chelation : Binds Fe³⁺ and Cu²⁺, preventing lipid peroxidation in creams .

Key Research Findings

-

Hydrolysis Stability :

-

Thermal Resilience :

-

Environmental Impact :

Propiedades

Número CAS |

84861-79-0 |

|---|---|

Fórmula molecular |

C16H33KO4P- |

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

dipotassium;hexadecyl phosphate |

InChI |

InChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2 |

Clave InChI |

RMGVATURDVPNOZ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

SMILES canónico |

CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+] |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.